ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiazole ring or the piperidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and piperidine-containing molecules, such as:
- Ethyl (2Z)-2-({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoyl}imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate .
- Ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate .
Uniqueness
What sets ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(3)23(4)21(30-18)22-19(25)16-8-10-17(11-9-16)31(27,28)24-12-6-7-14(2)13-24/h8-11,14H,5-7,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWSGHVCATXGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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